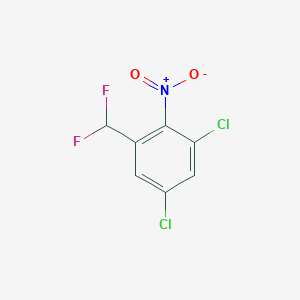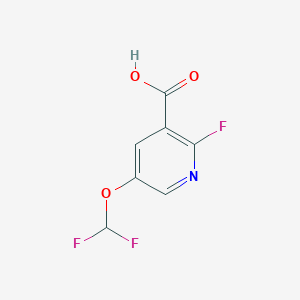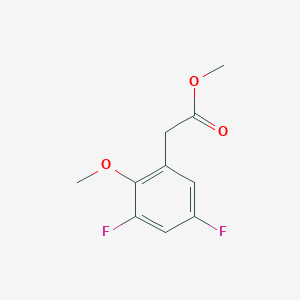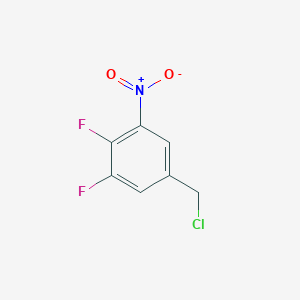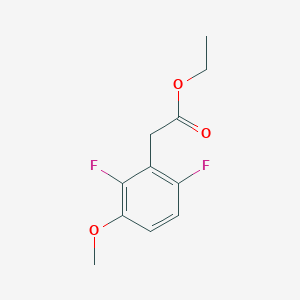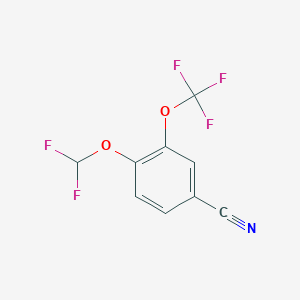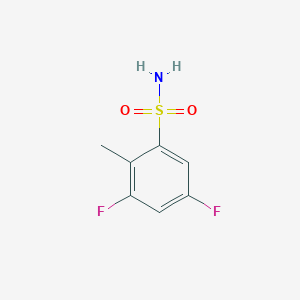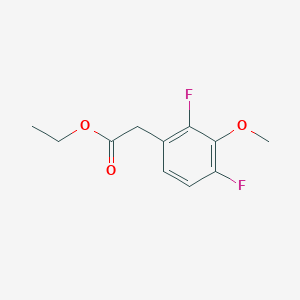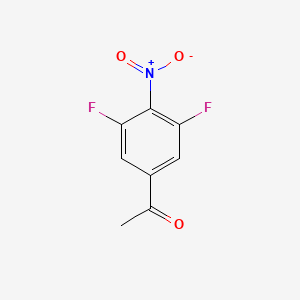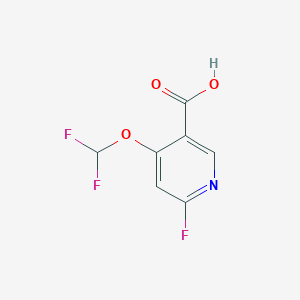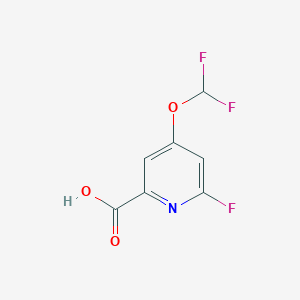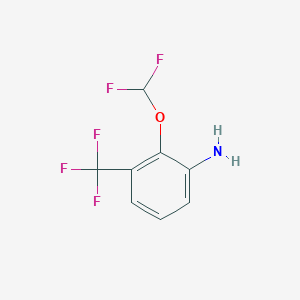
2-Difluoromethoxy-3-(trifluoromethyl)aniline
Descripción general
Descripción
“2-Difluoromethoxy-3-(trifluoromethyl)aniline” is a chemical compound that belongs to the class of organic compounds known as anilines . It is used in chemical synthesis . It has a linear formula of F2CHOC6H4NH2 .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 3-(trifluoromethoxy)aniline from 2-chlorophenol has been reported . Another related compound, 2-Methyl-3-trifluoromethylaniline, is a reactant in the synthesis of methylguanidine derivatives as prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .Molecular Structure Analysis
The molecular formula of “this compound” is C7H7F2NO . It has a molecular weight of 159.13 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.505 (lit.), a boiling point of 205 °C (lit.), and a density of 1.272 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Kinetic Studies and Reactivity
- The kinetic parameters of C-trifluoromethylation reactions involving anilines have been studied, providing insights into their reactivity and reaction mechanisms. For instance, Ono and Umemoto (1996) explored the kinetic parameters of trifluoromethylation of aniline with S-(trifluoromethyl)dibenzothiophenium salts, revealing insights into reaction entropy and enthalpy, which is crucial for understanding the reactivity of similar compounds (Ono & Umemoto, 1996).
Structural and Electronic Properties
- Studies have focused on the structural and electronic properties of trifluoromethyl anilines. Arjunan, Rani, and Mohan (2011) conducted spectroscopic and quantum chemical investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, exploring their vibrational, structural, thermodynamic characteristics, and electronic properties. This type of research is crucial for understanding the molecular behavior and potential applications of such compounds (Arjunan, Rani, & Mohan, 2011).
Synthesis and Application in Novel Compounds
- The compound has been utilized in the synthesis of novel pesticides, like Bistrifluron. Liu An-chan (2015) outlined a synthetic process for Bistrifluron, a pesticide showing potent activity against pests, using 3,5-bis-(trifluoromethy)-aniline. This illustrates its role in the development of new agricultural chemicals (Liu An-chan, 2015).
Chemical Reactivity and Synthesis of Heterocycles
- The compound has been used in chemical reactions leading to the synthesis of heterocyclic compounds. Kubota, Yamamoto, and Tanaka (1983) explored reactions involving anilines to form various heterocyclic compounds, demonstrating its role in facilitating diverse chemical syntheses (Kubota, Yamamoto, & Tanaka, 1983).
Catalysis and Organic Transformations
- It has been used in palladium-catalyzed reactions, as demonstrated by Wang et al. (2019), who utilized 3,5-bis(trifluoromethyl)aniline as a directing group in the synthesis of 9-fluorenones, highlighting its utility in organic synthesis and catalysis (Wang et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(difluoromethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-6-4(8(11,12)13)2-1-3-5(6)14/h1-3,7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKYHQUXOGYBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



